molecular formula C14H12ClNO2S B14698649 8-Chloro-2,3-dimethoxy-10H-phenothiazine CAS No. 25946-92-3

8-Chloro-2,3-dimethoxy-10H-phenothiazine

Cat. No.: B14698649
CAS No.: 25946-92-3
M. Wt: 293.8 g/mol
InChI Key: BVYGHELZSUKRFU-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dimethoxy-10H-phenothiazine is a derivative of phenothiazine, a compound known for its versatile applications in various fields such as medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their unique chemical properties and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dimethoxy-10H-phenothiazine typically involves the chlorination of 2,3-dimethoxyphenothiazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 8th position. Common reagents used in this process include chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,3-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological or industrial applications .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and 8-Chloro-2,3-dimethoxy-10H-phenothiazine may have similar therapeutic potential.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the central nervous system. The compound may also interact with other pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • 2-Chloro-10H-phenothiazine
  • 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol
  • Phenothiazine

Comparison: 8-Chloro-2,3-dimethoxy-10H-phenothiazine is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

25946-92-3

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

8-chloro-2,3-dimethoxy-10H-phenothiazine

InChI

InChI=1S/C14H12ClNO2S/c1-17-11-6-10-14(7-12(11)18-2)19-13-4-3-8(15)5-9(13)16-10/h3-7,16H,1-2H3

InChI Key

BVYGHELZSUKRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl)OC

Origin of Product

United States

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